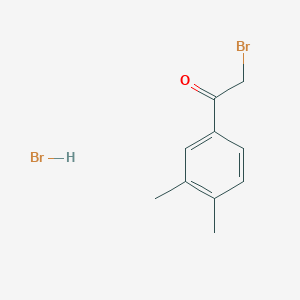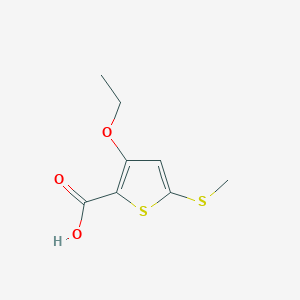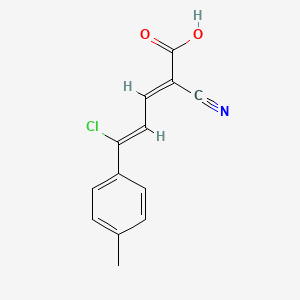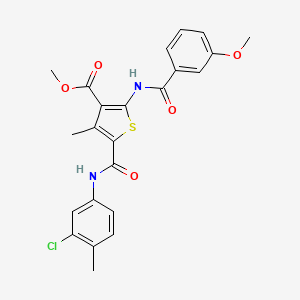
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is a brominated aromatic ketone. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,4-dimethylphenyl group. It is commonly used in synthetic organic chemistry due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods:
Blanc Chloromethylation Reaction: This method involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene.
Bromination of 1-(4-hydroxyphenyl)ethanone: This method uses bromine as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a reactive site that can participate in halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Halogen Exchange Reactions: Common reagents include halogenating agents such as bromine and chlorine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have shown potential fungicidal activity.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of thiazole derivatives.
Biology: The compound is used in studies related to its fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide involves its reactivity as a brominated aromatic ketone. The bromine atom acts as a reactive site, facilitating various chemical transformations. The compound’s structure allows it to interact with molecular targets and pathways involved in its fungicidal activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-2,4-dimethylphenyl)ethanone
Uniqueness
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized chemical derivatives and in various research applications.
Propiedades
Fórmula molecular |
C10H12Br2O |
|---|---|
Peso molecular |
308.01 g/mol |
Nombre IUPAC |
2-bromo-1-(3,4-dimethylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H11BrO.BrH/c1-7-3-4-9(5-8(7)2)10(12)6-11;/h3-5H,6H2,1-2H3;1H |
Clave InChI |
MMXTXKUNGCFUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)CBr)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)





![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)



